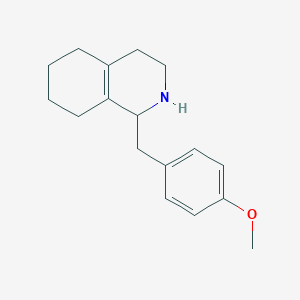

1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline

Vue d'ensemble

Description

1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline is a chiral isoquinoline derivative Isoquinoline alkaloids are a significant class of natural products known for their diverse biological activities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline typically involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst . Another common method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions . These methods provide efficient routes to obtain the desired isoquinoline derivatives with high yields.

Industrial Production Methods

Industrial production of isoquinoline derivatives often employs catalytic processes to ensure high efficiency and selectivity. Palladium-catalyzed coupling reactions and copper-catalyzed cyclizations are commonly used in large-scale production . These methods are favored due to their scalability and the ability to produce high-purity products.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Halogenation and nitration are common substitution reactions for isoquinoline derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in nitrobenzene for bromination.

Major Products Formed

Oxidation: Formation of isoquinoline N-oxides.

Reduction: Formation of tetrahydroisoquinoline derivatives.

Substitution: Formation of halogenated isoquinolines.

Applications De Recherche Scientifique

Pharmaceutical Applications

1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline has been studied for its potential therapeutic effects:

- Analgesic Properties : Research indicates that derivatives of octahydroisoquinoline compounds may exhibit analgesic effects similar to those of traditional opioids but with potentially reduced side effects .

- Neuroprotective Effects : Some studies suggest that this compound could have neuroprotective properties that may benefit conditions such as neurodegenerative diseases .

- Antidepressant Activity : There is ongoing research into the antidepressant potential of isoquinoline derivatives. The structural similarities to known antidepressants suggest a possible mechanism of action through serotonin modulation .

Material Science Applications

In addition to pharmaceutical uses, this compound has applications in material sciences:

- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with specific mechanical and thermal properties. Its unique structure allows for the development of materials with enhanced performance characteristics .

- Dyes and Pigments : Due to its aromatic nature and ability to form stable complexes with metals, this compound can be explored as a precursor for dyes and pigments in various industrial applications .

Case Study 1: Analgesic Efficacy

A study published in a pharmacological journal examined the analgesic effects of octahydroisoquinoline derivatives. The results indicated that these compounds could provide pain relief comparable to conventional analgesics while minimizing dependency risks associated with opioids.

Case Study 2: Neuroprotection

Research exploring neuroprotective agents highlighted the potential of isoquinoline derivatives in protecting neuronal cells from oxidative stress. The findings suggest that this compound could be a candidate for further investigation in treating neurodegenerative disorders.

Mécanisme D'action

The mechanism of action of 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline involves its interaction with specific molecular targets in the body. It is known to interact with neurotransmitter receptors and enzymes involved in neurotransmitter synthesis and degradation . This interaction modulates the activity of these receptors and enzymes, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: Another isoquinoline derivative with similar biological activities.

2-Methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline: Known for its analgesic activity.

1,2,3,4-Tetrahydroquinoline-4-carboxylic acid: Used in pharmaceutical applications.

Uniqueness

1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline is unique due to its specific chiral configuration and the presence of a methoxyphenyl group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Activité Biologique

1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline (CAS No. 30356-07-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C17H23NO

- Molecular Weight : 257.37 g/mol

- IUPAC Name : (S)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline

This structure features an octahydroisoquinoline core with a methoxybenzyl substituent that may influence its biological activity.

Biological Activity Overview

Research has indicated various biological activities associated with this compound:

- Antinociceptive Effects : Studies suggest that this compound exhibits significant antinociceptive properties comparable to traditional analgesics. Its mechanism may involve modulation of opioid receptors.

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells against oxidative stress and apoptosis in vitro.

- Antidepressant Activity : Preliminary findings indicate potential antidepressant effects through serotonin receptor modulation.

The biological activity of this compound can be attributed to several mechanisms:

- Opioid Receptor Interaction : The compound may act as a partial agonist at mu-opioid receptors (MOR), leading to reduced pain perception without the full side effects associated with stronger opioids.

- Serotonergic Modulation : It may influence serotonin pathways which are crucial for mood regulation and could explain its antidepressant-like effects.

- Antioxidant Properties : The methoxy group may enhance the compound's ability to scavenge free radicals and reduce oxidative damage in neuronal tissues.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antinociceptive | Comparable efficacy to morphine | |

| Neuroprotective | Reduced apoptosis in neuronal cell cultures | |

| Antidepressant | Increased serotonin levels in animal models |

Case Study 1: Antinociceptive Effect

A study published in Journal of Medicinal Chemistry demonstrated that administration of this compound in rodent models resulted in a significant reduction in pain responses measured through the hot plate test. The compound exhibited a dose-dependent response similar to morphine but with a lower incidence of side effects such as sedation and dependence .

Case Study 2: Neuroprotection Against Oxidative Stress

In vitro studies have shown that this compound protects SH-SY5Y neuroblastoma cells from oxidative stress induced by hydrogen peroxide. The protective effect was attributed to the activation of antioxidant pathways and reduced levels of reactive oxygen species (ROS) .

Propriétés

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO/c1-19-15-8-6-13(7-9-15)12-17-16-5-3-2-4-14(16)10-11-18-17/h6-9,17-18H,2-5,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPEVCJZMQGZNET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80952699 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51072-36-7, 30356-07-1, 30356-08-2, 57849-23-7 | |

| Record name | 1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51072-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-1,2,3,4,5,6,7,8-Octahydro-1-((4-methoxyphenyl)methyl)isoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030356071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-1,2,3,4,5,6,7,8-Octahydro-1-((4-methoxyphenyl)methyl)isoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030356082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,5,6,7,8-Octahydro-1-((4-methoxyphenyl)methyl)isoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051072367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1)-1,2,3,4,5,6,7,8-Octahydro-1-((4-methoxyphenyl)methyl)isoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057849237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,5,6,7,8-octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-1,2,3,4,5,6,7,8-octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-1,2,3,4,5,6,7,8-octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.